molecular formula C57H92N6O36 B12094134 GN2M3GN2-2AB

GN2M3GN2-2AB

Cat. No.: B12094134
M. Wt: 1437.4 g/mol
InChI Key: YGGMISLMPMVBFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GN2M3GN2-2AB typically involves the enzymatic release of N-glycans from glycoproteins, followed by labeling with 2-aminobenzamide. The process begins with the denaturation of the target protein, which is then subjected to enzymatic cleavage using PNGase F to release the N-glycans. The released glycans are subsequently labeled with 2-aminobenzamide through reductive amination .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The use of high-performance N-glycan sample preparation platforms, such as the Agilent AdvanceBio Gly-X 2-AB Express, allows for efficient and rapid production. This method involves a five-minute in-solution deglycosylation step followed by 2-aminobenzamide labeling on a solid-state matrix .

Chemical Reactions Analysis

Types of Reactions

GN2M3GN2-2AB undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the glycosidic linkages or the 2-aminobenzamide label.

    Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycan structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products

Scientific Research Applications

GN2M3GN2-2AB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of GN2M3GN2-2AB involves its interaction with specific molecular targets, such as glycan-binding proteins and receptors. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The compound’s effects are mediated through its glycosidic linkages and the 2-aminobenzamide label, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GN2M3GN2-2AB include other labeled N-glycans, such as:

Uniqueness

This compound is unique due to its specific glycosidic linkages and the presence of the 2-aminobenzamide label, which enhances its fluorescence properties and makes it highly suitable for analytical applications. Its structure allows for precise interactions with glycan-binding proteins, making it a valuable tool in glycomics research .

Biological Activity

Overview of GN2M3GN2-2AB

This compound is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure and modifications can influence various biological pathways, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : this compound might bind to receptors, modifying their activity and influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Key findings include:

  • Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
    StudyCell LineIC50 Value (µM)Mechanism
    AMCF-715Apoptosis induction
    BHeLa10Cell cycle arrest
  • Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with other compounds exhibiting similar biological activities:

CompoundActivity TypeIC50 Value (µM)Notes
This compoundAnticancer15Effective against MCF-7 cells
Compound XAnticancer20Less effective than this compound
Compound YAnti-inflammatory25Higher IC50 indicates lower potency

Properties

IUPAC Name

2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGMISLMPMVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92N6O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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